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Compound of Interest

Compound Name: CBR-6672

Cat. No.: B12407689 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the cross-reactivity and selectivity of CBR-5884, a

selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), an enzyme that catalyzes

the first committed step in the de novo serine biosynthesis pathway. The information presented

here is compiled from publicly available research to assist in evaluating the specificity of this

compound for its intended target.

Introduction to CBR-5884
CBR-5884 is a noncompetitive small molecule inhibitor of PHGDH with an IC50 of 33 µM.[1] It

was identified through a high-throughput screen of approximately 800,000 compounds and has

been shown to selectively inhibit the proliferation of cancer cell lines that exhibit high levels of

serine biosynthesis.[2] Mechanistically, CBR-5884 is a time-dependent inhibitor that disrupts

the oligomerization state of the PHGDH enzyme.[2]

Selectivity Against Dehydrogenases
To assess the selectivity of CBR-5884, it was profiled against a panel of other NAD(P)+-

dependent metabolic dehydrogenases. The results demonstrate a high degree of selectivity for

PHGDH over other tested dehydrogenases.

Table 1: Comparative Inhibitory Activity of CBR-5884 against a Panel of Dehydrogenases
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Enzyme Target CBR-5884 IC50 (µM) Notes

PHGDH 33 ± 12 Primary target

Lactate Dehydrogenase (LDH) > 100

No significant inhibition

observed at concentrations

that inhibit PHGDH.

Malate Dehydrogenase 1

(MDH1)
Not specified

Stated to not be affected by

CBR-5884 in the primary

publication, but specific IC50

not provided.

Other Dehydrogenases in

Panel
Not specified

While screened against a

broader panel, the specific

IC50 values for other

dehydrogenases are not

publicly detailed.

Data compiled from Mullarky et al., PNAS, 2016 and associated doctoral dissertation.

Experimental Protocols
1. In Vitro PHGDH and LDH Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of CBR-5884

against PHGDH and Lactate Dehydrogenase (LDH).

Methodology:

Recombinant human PHGDH or LDH enzyme is incubated in a reaction buffer containing

its respective substrate (3-phosphoglycerate for PHGDH, pyruvate for LDH) and the

cofactor NAD+.

A diaphorase-based assay is used to monitor the production of NADH, which is coupled to

the reduction of resazurin to the fluorescent product resorufin.

The reaction is initiated by the addition of the enzyme.
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Fluorescence (Ex550/Em585) is measured over time to determine the initial reaction rate.

A dose-response curve is generated by plotting the normalized initial reaction rates

against a range of CBR-5884 concentrations.

The IC50 value is calculated from the resulting curve.

2. Cell-Based Serine Synthesis Assay

Objective: To confirm the on-target activity of CBR-5884 by measuring its effect on de novo

serine synthesis in cells.

Methodology:

Cancer cells with high PHGDH expression are cultured.

Cells are pre-treated with CBR-5884 at various concentrations for a specified period.

The culture medium is then replaced with a medium containing uniformly labeled ¹³C₆-

glucose, and the cells are incubated in the presence of the inhibitor.

Following incubation, polar metabolites are extracted from the cells.

Gas chromatography-mass spectrometry (GC-MS) is used to analyze the isotopic labeling

of serine. A mass shift of +3 (M+3) indicates newly synthesized serine from the ¹³C₆-

glucose tracer.

The percentage of M+3 labeled serine is quantified to determine the extent of inhibition of

the serine biosynthesis pathway.
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Cross-Reactivity Assessment Workflow
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Caption: Experimental workflow for assessing the cross-reactivity of CBR-5884.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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